molecular formula C10H12N2O4 B5198887 N-(2-hydroxypropyl)-3-nitrobenzamide

N-(2-hydroxypropyl)-3-nitrobenzamide

Cat. No. B5198887
M. Wt: 224.21 g/mol
InChI Key: YQJFVIZDWWNEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxypropyl)-3-nitrobenzamide, also known as HPNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. HPNB is a small molecule that belongs to the class of nitroaromatic compounds and has been shown to possess various biological activities, including anti-cancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)-3-nitrobenzamide is not fully understood. However, it has been proposed that N-(2-hydroxypropyl)-3-nitrobenzamide exerts its biological activities by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. N-(2-hydroxypropyl)-3-nitrobenzamide has been shown to inhibit the activation of NF-κB, which plays a crucial role in the regulation of inflammation and cancer development. Additionally, N-(2-hydroxypropyl)-3-nitrobenzamide has been reported to inhibit the activation of MAPK, which is involved in the regulation of cell proliferation and survival. Moreover, N-(2-hydroxypropyl)-3-nitrobenzamide has been shown to activate the PI3K/Akt pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(2-hydroxypropyl)-3-nitrobenzamide has been reported to possess various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(2-hydroxypropyl)-3-nitrobenzamide has been reported to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs). Moreover, N-(2-hydroxypropyl)-3-nitrobenzamide has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Furthermore, N-(2-hydroxypropyl)-3-nitrobenzamide has been reported to possess anti-oxidant effects by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

N-(2-hydroxypropyl)-3-nitrobenzamide has several advantages as a research tool. It is a small molecule that can be easily synthesized and purified. Moreover, it possesses various biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties, which make it a promising candidate for drug development. However, N-(2-hydroxypropyl)-3-nitrobenzamide also has some limitations for lab experiments. It is a nitroaromatic compound that can be potentially toxic and mutagenic. Therefore, proper precautions should be taken when handling N-(2-hydroxypropyl)-3-nitrobenzamide.

Future Directions

There are several future directions for the research on N-(2-hydroxypropyl)-3-nitrobenzamide. Firstly, further studies are needed to elucidate the mechanism of action of N-(2-hydroxypropyl)-3-nitrobenzamide. Secondly, the potential applications of N-(2-hydroxypropyl)-3-nitrobenzamide in the treatment of various diseases, including cancer and inflammation, need to be explored further. Thirdly, the safety and toxicity of N-(2-hydroxypropyl)-3-nitrobenzamide need to be evaluated in detail. Finally, the structure-activity relationship (SAR) of N-(2-hydroxypropyl)-3-nitrobenzamide needs to be studied to design more potent and selective analogs.

Synthesis Methods

The synthesis of N-(2-hydroxypropyl)-3-nitrobenzamide can be achieved by the reaction of 3-nitrobenzoic acid with 2-hydroxypropylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), under reflux conditions. The resulting product is purified by column chromatography to obtain pure N-(2-hydroxypropyl)-3-nitrobenzamide.

Scientific Research Applications

N-(2-hydroxypropyl)-3-nitrobenzamide has been shown to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. It has been studied extensively for its potential applications in the field of medicinal chemistry. N-(2-hydroxypropyl)-3-nitrobenzamide has been reported to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, N-(2-hydroxypropyl)-3-nitrobenzamide has been reported to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

N-(2-hydroxypropyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-7(13)6-11-10(14)8-3-2-4-9(5-8)12(15)16/h2-5,7,13H,6H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJFVIZDWWNEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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